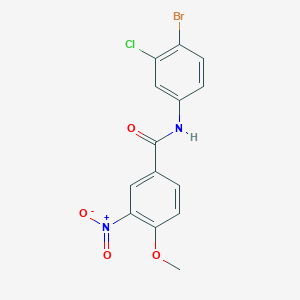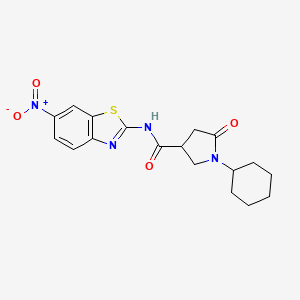
N,N'-bis(3-methylpyridin-2-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(3-methylpyridin-2-yl)ethanediamide is an organic compound characterized by the presence of two 3-methylpyridin-2-yl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methylpyridin-2-yl)ethanediamide typically involves the reaction of 3-methylpyridine with ethanediamide under controlled conditions. One common method involves the use of a solvent such as acetonitrile or ethanol, with the reaction being catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(3-methylpyridin-2-yl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-methylpyridin-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N,N’-bis(3-methylpyridin-2-yl)ethanediamide N-oxide.
Reduction: N,N’-bis(3-methylpyridin-2-yl)ethanediamine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In coordination chemistry, N,N’-bis(3-methylpyridin-2-yl)ethanediamide is used as a ligand to form complexes with transition metals. These complexes are studied for their structural properties and potential catalytic activities.
Biology
The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. Its ability to chelate metal ions makes it a candidate for developing metal-based drugs.
Medicine
Research is ongoing to investigate the compound’s potential as a therapeutic agent. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Industry
In the materials science industry, N,N’-bis(3-methylpyridin-2-yl)ethanediamide is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Mechanism of Action
The mechanism by which N,N’-bis(3-methylpyridin-2-yl)ethanediamide exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, the compound’s interaction with metal ions can inhibit the activity of metalloenzymes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-pyridyl)ethanediamide: Similar structure but with pyridine instead of 3-methylpyridine.
N,N’-bis(4-methylpyridin-2-yl)ethanediamide: Similar structure but with 4-methylpyridine instead of 3-methylpyridine.
N,N’-bis(3-ethylpyridin-2-yl)ethanediamide: Similar structure but with 3-ethylpyridine instead of 3-methylpyridine.
Uniqueness
N,N’-bis(3-methylpyridin-2-yl)ethanediamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its electronic properties and steric interactions. This uniqueness can affect its binding affinity and selectivity towards metal ions, making it a valuable ligand in coordination chemistry and potential therapeutic applications.
Properties
Molecular Formula |
C14H14N4O2 |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N,N'-bis(3-methylpyridin-2-yl)oxamide |
InChI |
InChI=1S/C14H14N4O2/c1-9-5-3-7-15-11(9)17-13(19)14(20)18-12-10(2)6-4-8-16-12/h3-8H,1-2H3,(H,15,17,19)(H,16,18,20) |
InChI Key |
DOBXCKVDLRLMJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(=O)NC2=C(C=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B11017156.png)
![Methyl 3-nitro-5-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B11017163.png)
![4-tert-butyl-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B11017167.png)
![6-{3-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}-3-hydroxy-1,2,4-triazin-5(4H)-one](/img/structure/B11017171.png)

![N-1H-indol-6-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11017177.png)


![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide](/img/structure/B11017200.png)
![Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11017205.png)


![Dimethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11017225.png)

